(R)-Flurbiprofen glucuronide
Overview
Description
®-Flurbiprofen glucuronide is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug. Flurbiprofen is used to treat pain and inflammation associated with conditions such as arthritis. The glucuronidation process, which involves the conjugation of flurbiprofen with glucuronic acid, enhances the solubility of the drug, facilitating its excretion from the body. This process is stereoselective, with the ®-enantiomer being the predominant form .
Scientific Research Applications
®-Flurbiprofen glucuronide has several scientific research applications:
Mechanism of Action
Target of Action
Glucuronides, in general, are known to interact with a wide range of functional groups, including those generated as primary metabolites .
Mode of Action
The mode of action of ®-Flurbiprofen glucuronide involves the process of glucuronidation, a fundamental process in Phase II metabolism . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . The substances resulting from glucuronidation, known as glucuronides, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .
Biochemical Pathways
The biochemical pathways affected by ®-Flurbiprofen glucuronide involve the glucuronidation process. This process is a part of the body’s metabolism, allowing for the conversion of a wide range of functional groups into highly water-soluble glucuronides . These glucuronides are then readily excreted from the body, thus playing a crucial role in the body’s detoxification process .
Pharmacokinetics
The pharmacokinetics of ®-Flurbiprofen glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). As a glucuronide, it is expected to have high water solubility, which can influence its absorption and distribution within the body . The metabolism of ®-Flurbiprofen glucuronide primarily involves the process of glucuronidation . Its excretion is facilitated by its high water solubility, allowing for its elimination from the body through urine or feces .
Result of Action
The result of the action of ®-Flurbiprofen glucuronide is the formation of a more water-soluble compound that can be readily excreted from the body . This process aids in the detoxification of the body, as it allows for the removal of potentially harmful substances .
Action Environment
The action of ®-Flurbiprofen glucuronide can be influenced by various environmental factors. For instance, the rate of glucuronidation can be affected by factors such as age, sex, body habitus, and disease states . These factors can influence the compound’s action, efficacy, and stability. For example, an increased rate of glucuronidation generally results in a loss of potency for the target drugs or compounds .
Biochemical Analysis
Biochemical Properties
®-Flurbiprofen glucuronide is formed through the conjugation of glucuronic acid with ®-flurbiprofen in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The glucuronidation process increases the water solubility of ®-flurbiprofen, facilitating its excretion by the kidneys .
Molecular Mechanism
The molecular mechanism of action of ®-Flurbiprofen glucuronide involves its binding to enzymes, proteins, and other biomolecules. The glucuronidation process, which forms ®-Flurbiprofen glucuronide, is catalyzed by UGT enzymes . These enzymes facilitate the attachment of glucuronic acid to ®-flurbiprofen via a glycosidic bond .
Dosage Effects in Animal Models
It is known that the effects of glucuronides can vary with different dosages .
Metabolic Pathways
®-Flurbiprofen glucuronide is involved in the glucuronidation metabolic pathway. This pathway involves the conjugation of glucuronic acid to substances like ®-flurbiprofen, facilitated by UGT enzymes .
Transport and Distribution
The transport and distribution of ®-Flurbiprofen glucuronide within cells and tissues are facilitated by its increased water solubility due to glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-flurbiprofen glucuronide involves the enzymatic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7. The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of UDP-glucuronic acid .
Industrial Production Methods: Industrial production of ®-flurbiprofen glucuronide can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the compound. Microbial biotransformation is particularly suited for producing glucuronides that arise from sequential reactions .
Chemical Reactions Analysis
Types of Reactions: ®-Flurbiprofen glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of flurbiprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out in vitro using human liver microsomes or recombinant enzymes .
Major Products: The major product of the glucuronidation reaction is ®-flurbiprofen glucuronide. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .
Comparison with Similar Compounds
(S)-Flurbiprofen glucuronide: The (S)-enantiomer of flurbiprofen also undergoes glucuronidation, but at a lower rate compared to the ®-enantiomer.
Ibuprofen glucuronide: Similar to flurbiprofen, ibuprofen undergoes glucuronidation to form its glucuronide metabolite.
Ketoprofen glucuronide: Another nonsteroidal anti-inflammatory drug that undergoes glucuronidation.
Uniqueness: ®-Flurbiprofen glucuronide is unique due to its higher rate of formation compared to the (S)-enantiomer. This stereoselectivity is attributed to the higher activity of UDP-glucuronosyltransferase 2B7 towards the ®-enantiomer .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQBSOCUVSKTP-LPCIUUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162992-67-8 | |
Record name | Tarenflurbil-acyl-beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?
A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].
Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?
A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.